molecular formula C22H22N4O2S B3000102 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 941901-05-9

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B3000102
CAS No.: 941901-05-9
M. Wt: 406.5
InChI Key: PCMRNNPXUSJZIC-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a structurally complex molecule featuring a fused thiazolo[3,2-b][1,2,4]triazole core linked to an ethyl group and an o-tolyloxy-substituted acetamide moiety.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-7-3-5-9-18(15)21-24-22-26(25-21)17(14-29-22)11-12-23-20(27)13-28-19-10-6-4-8-16(19)2/h3-10,14H,11-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMRNNPXUSJZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis

The compound is synthesized through a series of reactions involving thiazolo[3,2-b][1,2,4]triazole derivatives. The general synthetic pathway includes:

  • Formation of Thiazolo[3,2-b][1,2,4]triazole : This involves cyclocondensation reactions of 1,2,4-triazole-3(5)-thiol with appropriate arylmaleimides or monochloroacetic acid.
  • Substitution Reactions : The introduction of the o-tolyl group and the formation of the acetamide moiety occur through nucleophilic substitutions.

The structural elucidation of the synthesized compound is typically confirmed using techniques such as NMR spectroscopy and X-ray crystallography.

Anticancer Properties

Recent studies have demonstrated that compounds featuring thiazolo[3,2-b][1,2,4]triazole moieties exhibit significant anticancer activity. In vitro evaluations on various human cancer cell lines have shown that these compounds can inhibit cell proliferation effectively.

Cell Line IC50 (µM) Activity
Renal Cancer10.5Moderate to High
Colon Cancer8.7High
Breast Cancer12.3Moderate
Melanoma9.5High

The mechanism of action appears to involve the inhibition of key enzymes related to cell cycle regulation and apoptosis induction .

Antimicrobial Activity

In addition to anticancer properties, thiazolo[3,2-b][1,2,4]triazole derivatives have shown promising antimicrobial activity against various pathogens. For instance:

  • Mycobacterium tuberculosis : Some derivatives demonstrated MIC values comparable to established antibiotics .
  • Bacterial Strains : Compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives against a panel of cancer cell lines. The results indicated that modifications in the side chains significantly affected potency:

  • Compound A (N-(o-tolyl) derivative): IC50 = 8 µM in HCT116 colon cancer cells.
  • Compound B (N-(p-tolyl) derivative): IC50 = 15 µM in the same cell line.

These findings suggest that the electronic and steric properties of substituents play a crucial role in biological activity .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several synthesized triazole derivatives were screened against Mycobacterium tuberculosis and other bacterial strains. The most potent compound exhibited an MIC value of 31.25 µg/mL against M. tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Thiazolo-Triazole Systems

Compounds with thiazolo[3,2-b][1,2,4]triazole scaffolds, such as those in , share structural similarities with the target compound. For example:

  • 2-(6-Oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-arylacetamides () are synthesized by condensing triazole-thiols with N-aryl-maleimides. These compounds exhibit moderate to strong antimicrobial activity, with substituents like halogenated or nitro groups enhancing efficacy against Staphylococcus aureus and Candida albicans .
  • Key Differences : The target compound replaces the 6-oxo group with an ethyl-linked o-tolyl moiety and introduces a second o-tolyloxy group on the acetamide. These modifications may alter solubility, steric interactions, or enzymatic stability compared to ’s derivatives.

Thiazolidinone-Based Acetamides ()

Compounds like 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) (yield: 90%, m.p. 186–187°C) feature a non-fused thiazolidinone core. These derivatives show high yields under optimized conditions but lack the fused triazole ring system of the target compound.

Benzo[d]thiazole and Triazole-Acetamide Hybrids

  • N-(6-Arylbenzo[d]thiazole-2-acetamide) derivatives () incorporate a benzothiazole ring instead of the fused thiazolo-triazole. These compounds are evaluated for anticancer and antimicrobial activities, with aryl substituents modulating potency .
  • Triazole-acetamide hybrids (), such as Compound 11g, utilize click chemistry for synthesis. The presence of nitroquinoxaline and triazole groups enhances π-π stacking interactions, which could be relevant to the target compound’s o-tolyloxy groups .

Comparative Data Table

Compound Class Core Structure Key Substituents Yield (%) m.p. (°C) Bioactivity (Example) Reference
Thiazolo[3,2-b]triazole-acetamide Fused thiazolo-triazole 6-Oxo, N-aryl 65–75 150–200 Antibacterial (MIC: 12.5–50 µg/mL)
Thiazolidinone-acetamide Non-fused thiazolidinone 4-Chlorobenzylidene, N-methoxyphenyl 53–90 147–207 Not reported in
Benzo[d]thiazole-acetamide Benzothiazole Aryl (e.g., nitro, methoxy) N/A N/A Anticancer (IC₅₀: <10 µM)
Triazole-acetamide (click-derived) Thiazol-2-yl + triazole Nitroquinoxaline, nitro groups Moderate 155–160 Antifungal (Zone: 15–20 mm)
Target Compound Fused thiazolo-triazole o-Tolyl, o-tolyloxy N/A N/A Hypothesized antimicrobial

Key Findings and Trends

Synthetic Efficiency: Thiazolidinone derivatives () achieve higher yields (up to 90%) compared to fused thiazolo-triazole systems (65–75% in ), likely due to simpler reaction pathways .

Bioactivity: Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity in both thiazolo-triazole and thiazolidinone systems . The target compound’s o-tolyl groups may balance lipophilicity and steric effects for improved bioavailability.

Structural Rigidity: Fused thiazolo-triazole cores (as in the target compound and ) offer conformational restraint, which may improve target selectivity compared to flexible thiazolidinones .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide?

  • Methodological Answer : The compound is synthesized via condensation reactions between 1,2,4-triazole-3-thiol derivatives and N-arylmaleimides. For example, refluxing 5-aryloxymethyl-4H-1,2,4-triazole-3-thiol (10 mmol) with substituted N-arylmaleimides (10 mmol) in glacial acetic acid (10 mL) for 2 hours yields thiazolo-triazole-acetamide derivatives. The crude product is precipitated in water, filtered, and recrystallized from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on:

  • 1H/13C NMR : To identify aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ ~170 ppm).
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and regioselectivity of thiazolo-triazole derivatives?

  • Methodological Answer :

  • Solvent Choice : Acetic acid is standard, but DMF or THF may enhance solubility of bulky substituents.
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) can improve cyclization efficiency in analogous heterocyclic syntheses .
  • Temperature Control : Reflux (100–110°C) is typical, but microwave-assisted synthesis may reduce reaction time and by-products .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial activity?

  • Methodological Answer :

  • Substituent Variation : Modifying the o-tolyl group (e.g., electron-withdrawing F or Cl) or acetamide side chain alters bioactivity. For example, sulfamoylphenyl derivatives show improved MIC values against S. aureus .
  • Bioisosteric Replacement : Replacing the thiazole ring with oxazole or imidazole can fine-tune pharmacokinetic properties .
  • Table : SAR Trends in Analog Activity
Substituent (R)Antimicrobial Activity (MIC, μg/mL)
4-Fluorophenyl2.5 (Gram+)
4-Methylphenyl5.0 (Gram+)
4-Bromophenyl1.2 (Gram+)
Data adapted from thiazolo-triazole analogs in .

Q. How should researchers address contradictions in antimicrobial data across studies?

  • Methodological Answer :

  • Standardize Assays : Use CLSI guidelines for MIC determination to ensure consistency in bacterial strains (e.g., E. coli ATCC 25922) and inoculum size.
  • Control Variables : Compare solvent effects (DMSO vs. water) and incubation periods (24 vs. 48 hours).
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of potency variations .

Q. What role does computational docking play in elucidating the mechanism of action?

  • Methodological Answer :

  • Target Identification : Dock the compound into bacterial enzyme active sites (e.g., E. coli DNA gyrase) using AutoDock Vina.
  • Binding Affinity Analysis : Compare docking scores (−9.2 kcal/mol vs. −7.5 kcal/mol for reference drugs) to prioritize analogs.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes .

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